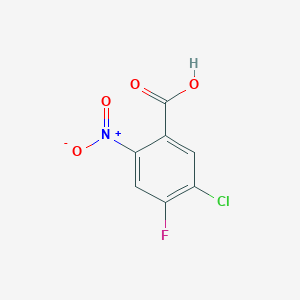![molecular formula C12H24N2O2 B6153817 tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate CAS No. 937166-84-2](/img/no-structure.png)
tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate, also known as TBNPC, is a synthetic chemical compound used in a variety of scientific research applications. It is a tertiary amine, containing a tert-butyl group and a pyrrolidine ring. It is a colorless solid and is soluble in many organic solvents. TBNPC is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution and alkylation. It is also used as a catalyst in organic synthesis and as a stabilizer for organic compounds.
作用機序
Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is a tertiary amine, meaning that it can act as a nucleophile in nucleophilic substitution and alkylation reactions. In these reactions, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the substrate molecule. This results in the formation of a new bond between the nitrogen atom of the tertiary amine and the electrophilic carbon of the substrate molecule.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to interact with any biological systems, and it is not known to have any pharmacological activity.
実験室実験の利点と制限
Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is a versatile reagent that can be used in a variety of laboratory experiments. It is a relatively stable compound and is soluble in many organic solvents. It is also relatively inexpensive and can be easily synthesized from readily available starting materials. However, it is a relatively low-yielding reaction and can be difficult to purify.
将来の方向性
In the future, tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate may be used in the synthesis of more complex organic compounds. It may also be used as a catalyst in the synthesis of pharmaceuticals or other organic compounds. Additionally, it may be used in the synthesis of new materials or in the development of new technologies. Finally, it may be used in the synthesis of new catalysts or in the development of new catalytic processes.
合成法
Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate can be synthesized by reacting tert-butyl alcohol with 1-(propan-2-yl)pyrrolidine-3-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and is typically carried out at temperatures between 60-70°C. The reaction produces a tert-butyl ester of the carboxylic acid, which can then be hydrolyzed to produce the desired product.
科学的研究の応用
Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is used as a reagent in a variety of scientific research applications. It is often used as a catalyst in organic synthesis, as a stabilizer for organic compounds, and as a reactant in nucleophilic substitution and alkylation reactions. It is also used in the synthesis of pharmaceutical drugs, as well as in the synthesis of other organic compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves the reaction of tert-butyl chloroformate with N-[1-(propan-2-yl)pyrrolidin-3-yl]amine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "N-[1-(propan-2-yl)pyrrolidin-3-yl]amine", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add N-[1-(propan-2-yl)pyrrolidin-3-yl]amine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
CAS番号 |
937166-84-2 |
分子式 |
C12H24N2O2 |
分子量 |
228.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



